molecular formula C16H10Br2O2 B12585203 6,8-Dibromo-4-methyl-3-phenylcoumarin CAS No. 288399-85-9

6,8-Dibromo-4-methyl-3-phenylcoumarin

Cat. No.: B12585203
CAS No.: 288399-85-9
M. Wt: 394.06 g/mol
InChI Key: QVRYSTBQGBGQPV-UHFFFAOYSA-N
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Description

6,8-Dibromo-4-methyl-3-phenylcoumarin is a chemical compound with the molecular formula C16H10Br2O2 and a molecular weight of 394.06 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-4-methyl-3-phenylcoumarin typically involves the bromination of 4-methyl-3-phenylcoumarin. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where bromine atoms are introduced at the 6 and 8 positions of the coumarin ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dibromo-4-methyl-3-phenylcoumarin has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-4-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-4-methyl-3-phenylcoumarin is unique due to the presence of bromine atoms at the 6 and 8 positions, which enhance its reactivity and potential biological activities. The bromine atoms also influence the compound’s physical properties, such as melting point and solubility, making it distinct from other similar compounds .

Properties

CAS No.

288399-85-9

Molecular Formula

C16H10Br2O2

Molecular Weight

394.06 g/mol

IUPAC Name

6,8-dibromo-4-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C16H10Br2O2/c1-9-12-7-11(17)8-13(18)15(12)20-16(19)14(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

QVRYSTBQGBGQPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Br)C3=CC=CC=C3

Origin of Product

United States

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